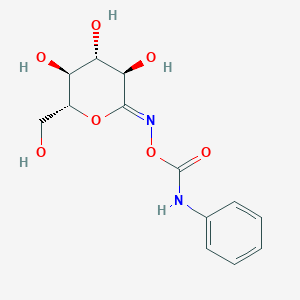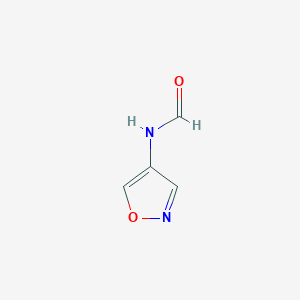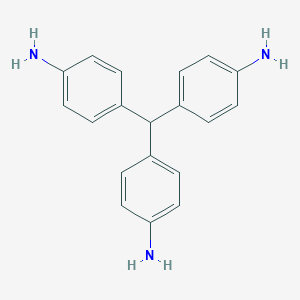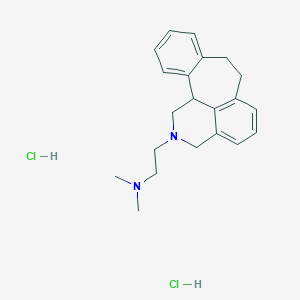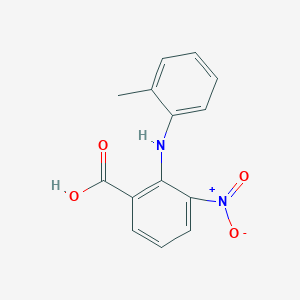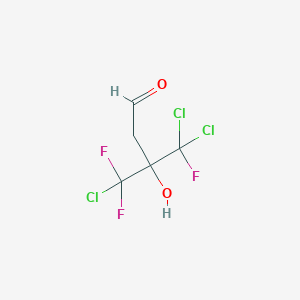
4,4-Dichloro-4-fluoro-3-hydroxy-3-(chlorodifluoromethyl)-butyraldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Dichloro-4-fluoro-3-hydroxy-3-(chlorodifluoromethyl)-butyraldehyde (DFCB) is a fluorinated aldehyde compound that has been widely used in scientific research due to its unique properties. DFCB is a highly reactive compound that can undergo various reactions, making it an essential compound in the field of organic chemistry.
Mecanismo De Acción
4,4-Dichloro-4-fluoro-3-hydroxy-3-(chlorodifluoromethyl)-butyraldehyde is a highly reactive compound that can undergo various reactions. It can react with nucleophiles such as amines, alcohols, and thiols, forming stable adducts. 4,4-Dichloro-4-fluoro-3-hydroxy-3-(chlorodifluoromethyl)-butyraldehyde can also undergo reduction to form the corresponding alcohol or oxidation to form the corresponding acid. The mechanism of action of 4,4-Dichloro-4-fluoro-3-hydroxy-3-(chlorodifluoromethyl)-butyraldehyde depends on the reaction it undergoes.
Efectos Bioquímicos Y Fisiológicos
4,4-Dichloro-4-fluoro-3-hydroxy-3-(chlorodifluoromethyl)-butyraldehyde has been shown to have biochemical and physiological effects. It has been reported to inhibit the activity of acetylcholinesterase, an enzyme that plays a crucial role in the nervous system. 4,4-Dichloro-4-fluoro-3-hydroxy-3-(chlorodifluoromethyl)-butyraldehyde has also been shown to induce apoptosis in cancer cells, making it a potential anticancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4,4-Dichloro-4-fluoro-3-hydroxy-3-(chlorodifluoromethyl)-butyraldehyde has several advantages and limitations for lab experiments. One advantage is its high reactivity, which allows it to undergo various reactions. 4,4-Dichloro-4-fluoro-3-hydroxy-3-(chlorodifluoromethyl)-butyraldehyde is also relatively easy to synthesize, making it readily available for use in experiments. However, 4,4-Dichloro-4-fluoro-3-hydroxy-3-(chlorodifluoromethyl)-butyraldehyde is highly reactive and can be hazardous to handle. It also has a short half-life, which can make it difficult to study its effects in vivo.
Direcciones Futuras
There are several future directions for the use of 4,4-Dichloro-4-fluoro-3-hydroxy-3-(chlorodifluoromethyl)-butyraldehyde in scientific research. One direction is the development of new synthetic methods for 4,4-Dichloro-4-fluoro-3-hydroxy-3-(chlorodifluoromethyl)-butyraldehyde and its derivatives. Another direction is the study of the biological effects of 4,4-Dichloro-4-fluoro-3-hydroxy-3-(chlorodifluoromethyl)-butyraldehyde and its derivatives. 4,4-Dichloro-4-fluoro-3-hydroxy-3-(chlorodifluoromethyl)-butyraldehyde has shown promise as an anticancer agent, and further studies could lead to the development of new cancer treatments. Additionally, the use of 4,4-Dichloro-4-fluoro-3-hydroxy-3-(chlorodifluoromethyl)-butyraldehyde in materials science could lead to the development of new materials with unique properties.
Métodos De Síntesis
The synthesis of 4,4-Dichloro-4-fluoro-3-hydroxy-3-(chlorodifluoromethyl)-butyraldehyde involves the reaction of 4,4-dichloro-4-fluorobutyraldehyde with chlorodifluoromethane in the presence of a base. The reaction takes place in a suitable solvent, usually dichloromethane or chloroform. The resulting product is then purified by column chromatography. The yield of 4,4-Dichloro-4-fluoro-3-hydroxy-3-(chlorodifluoromethyl)-butyraldehyde is typically around 60-70%.
Aplicaciones Científicas De Investigación
4,4-Dichloro-4-fluoro-3-hydroxy-3-(chlorodifluoromethyl)-butyraldehyde has been widely used in scientific research due to its unique properties. It is a highly reactive compound that can undergo various reactions, making it an essential compound in the field of organic chemistry. 4,4-Dichloro-4-fluoro-3-hydroxy-3-(chlorodifluoromethyl)-butyraldehyde has been used as a building block for the synthesis of various compounds, including pharmaceuticals, agrochemicals, and materials science. It has also been used in the synthesis of fluorinated amino acids and peptides.
Propiedades
Número CAS |
100482-85-7 |
|---|---|
Nombre del producto |
4,4-Dichloro-4-fluoro-3-hydroxy-3-(chlorodifluoromethyl)-butyraldehyde |
Fórmula molecular |
C5H4Cl3F3O2 |
Peso molecular |
259.43 g/mol |
Nombre IUPAC |
4,4-dichloro-3-[chloro(difluoro)methyl]-4-fluoro-3-hydroxybutanal |
InChI |
InChI=1S/C5H4Cl3F3O2/c6-4(7,9)3(13,1-2-12)5(8,10)11/h2,13H,1H2 |
Clave InChI |
ROAUSQYWMAOSJW-UHFFFAOYSA-N |
SMILES |
C(C=O)C(C(F)(F)Cl)(C(F)(Cl)Cl)O |
SMILES canónico |
C(C=O)C(C(F)(F)Cl)(C(F)(Cl)Cl)O |
Sinónimos |
4,4-dichloro-3-(chloro-difluoro-methyl)-4-fluoro-3-hydroxy-butanal |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



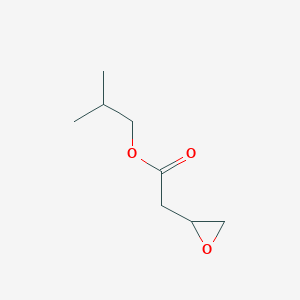
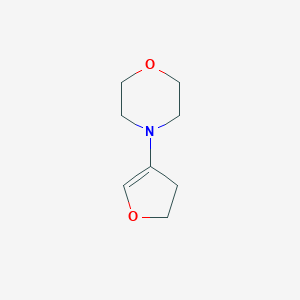
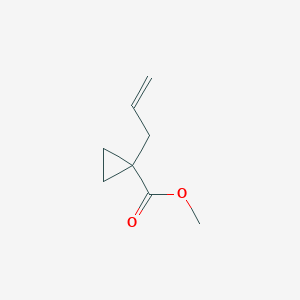
![5-(hydroxymethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B8531.png)
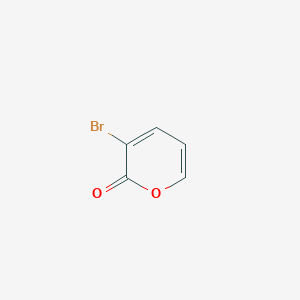
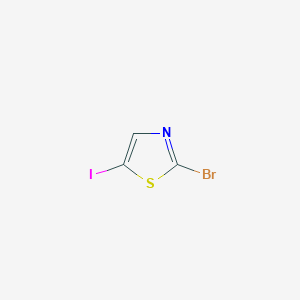
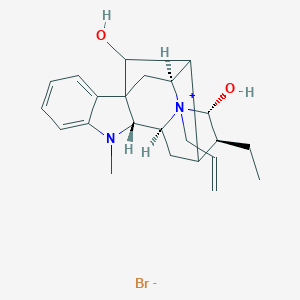
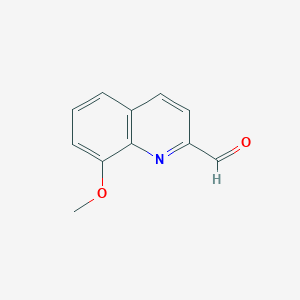
![1,2-Diazabenzo[a]cyclopropa[cd]pentalene, 2a,2b,6b,6c-tetrahydro- (9CI)](/img/structure/B8541.png)
